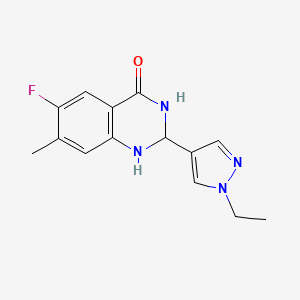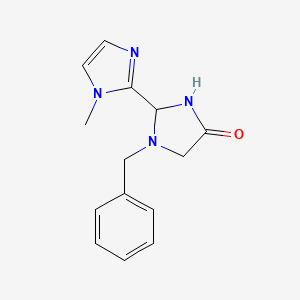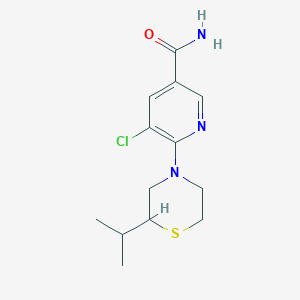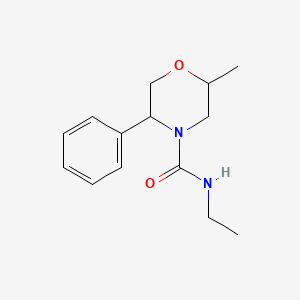![molecular formula C14H18F2N2O2 B7591655 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea, also known as MK-1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway, which is responsible for repairing damaged DNA and preventing the accumulation of mutations that can lead to cancer. MK-1775 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by selectively sensitizing cancer cells to DNA damage-induced cell death.
作用机制
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea selectively inhibits CHK1, a protein kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and phosphorylates downstream targets that are involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting CHK1, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea prevents the activation of the DNA damage response pathway, leading to the accumulation of DNA damage and cell death. Importantly, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea selectively sensitizes cancer cells to DNA damage-induced cell death, while sparing normal cells that have intact DNA damage response pathways.
Biochemical and Physiological Effects
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been shown to induce cell death in a variety of cancer cell lines, including those that are resistant to chemotherapy and radiation therapy. In addition, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been shown to enhance the efficacy of DNA-damaging agents in both in vitro and in vivo models of cancer. Furthermore, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been shown to selectively sensitize cancer cells to DNA damage-induced cell death, while sparing normal cells that have intact DNA damage response pathways. However, the physiological effects of 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea on normal tissues and organs are not well understood and require further investigation.
实验室实验的优点和局限性
One of the major advantages of 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea is its ability to selectively sensitize cancer cells to DNA damage-induced cell death, while sparing normal cells that have intact DNA damage response pathways. This property makes 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea an attractive candidate for combination therapy with DNA-damaging agents, as it can potentially enhance the efficacy of these agents while minimizing toxicity to normal tissues. However, one of the limitations of 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea is its potential to induce resistance in cancer cells, particularly in the context of long-term treatment. Therefore, it is important to carefully monitor the development of resistance in cancer cells during treatment with 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea.
未来方向
There are several future directions for research on 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea. One area of research is the identification of biomarkers that can predict response to 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea. For example, p53 mutations have been shown to sensitize cancer cells to 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea, and other biomarkers may also be identified in the future. Another area of research is the development of new combination therapies that can enhance the efficacy of 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea. For example, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been shown to enhance the efficacy of radiation therapy, and other combination therapies may also be explored. Finally, the development of new CHK1 inhibitors that can overcome the limitations of 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea, such as resistance, may also be an area of future research.
Conclusion
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) and selectively sensitizes cancer cells to DNA damage-induced cell death. 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has shown promising activity in preclinical and clinical settings as a cancer therapy, particularly in combination with DNA-damaging agents. However, further research is needed to fully understand the biochemical and physiological effects of 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea and to identify new combination therapies and biomarkers that can enhance its efficacy.
合成方法
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea can be synthesized using a multi-step process that involves the reaction of cyclopropyl-(2,5-difluorophenyl)methanol with 2-methoxyethylamine, followed by the reaction of the resulting intermediate with urea. The final product is obtained after several purification steps, including crystallization and chromatography.
科学研究应用
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. In preclinical studies, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been shown to enhance the efficacy of various DNA-damaging agents, including cisplatin, gemcitabine, and radiation therapy, in multiple cancer types, such as lung, breast, and ovarian cancer. In clinical trials, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been evaluated as a monotherapy and in combination with chemotherapy in patients with advanced solid tumors, including ovarian, breast, and lung cancer. Although the results have been mixed, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has shown promising activity in certain patient populations, particularly those with p53 mutations.
属性
IUPAC Name |
1-[cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-20-7-6-17-14(19)18-13(9-2-3-9)11-8-10(15)4-5-12(11)16/h4-5,8-9,13H,2-3,6-7H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOHWAMEJSEEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC(C1CC1)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)


![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)
![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)




![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)

![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)